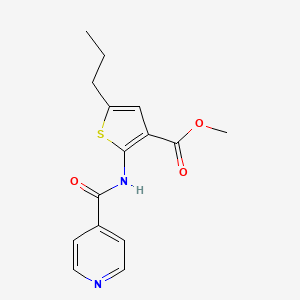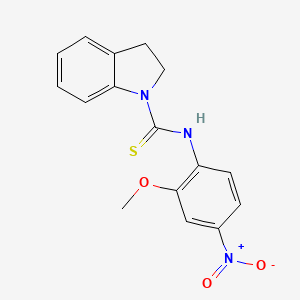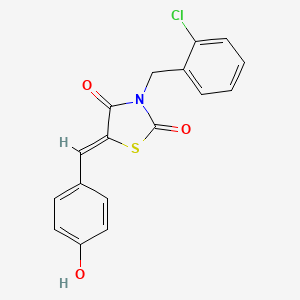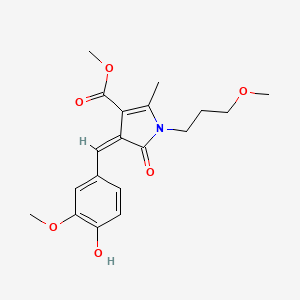![molecular formula C17H17N3O2S B4624211 N-(sec-butyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4624211.png)
N-(sec-butyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Vue d'ensemble
Description
Thiazolo[3,2-a]pyrimidines are a class of compounds that have shown a great diversity of biological activities, including anti-inflammatory , antihypertensive , psychopharmacological , antimicrobial , antinociceptive , antibacterial , antitumor and anti-HSV-1 . They can act as calcium antagonists , diacylglycerol (DG) kinase inhibitors , HIV-1 reverse transcriptase inhibitors , group 2 metabotropic glutamate receptor antagonists .
Synthesis Analysis
The synthesis of thiazolo[3,2-a]pyrimidines involves various synthetic approaches . One of the most widely known methods is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . Another method involves the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones .Molecular Structure Analysis
Thiazolo[3,2-a]pyrimidines possess an active methylene group (C 2 H 2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .Chemical Reactions Analysis
The high selectivity of the intramolecular acylation of S-substituted 3,4-dihydropyrimidines at N 3 is likely to be determined by stabilization of the product due to conjugation of the two endocyclic double bonds .Applications De Recherche Scientifique
Anticancer Applications
Thiazolo[3,2-a]pyrimidine derivatives have shown promise as scaffolds for the design of new anticancer drugs. Their structural similarity to purine allows them to effectively bind to biological targets, which is crucial in cancer therapy .
Antimicrobial Activity
The derivatives of thiazolo[3,2-a]pyrimidine have been tested for their antimicrobial activity. They have shown effectiveness against various bacterial and fungal strains, which is significant given the rise of multidrug-resistant pathogens .
Anti-Inflammatory and Analgesic Properties
These compounds have also demonstrated anti-inflammatory and analgesic activities. This makes them potential candidates for the development of new pain relief medications .
Antiviral Potential
The thiazolo[3,2-a]pyrimidine nucleus has been associated with antiviral properties. This could be particularly useful in the design of drugs targeting viral infections .
Antihypertensive Effects
Some thiazolo[3,2-a]pyrimidine derivatives have shown potential as antihypertensives. This application could lead to new treatments for high blood pressure .
Antitubercular Activity
These compounds have been identified as potential antitubercular agents. Given the global impact of tuberculosis, this represents a significant area of research .
Antitumor Properties
Apart from their anticancer applications, thiazolo[3,2-a]pyrimidine derivatives have also been explored for their antitumor effects. This includes their use in the treatment of various tumor types .
Polymerization Reactions
Thiazolo[3,2-a]pyrimidine derivatives have been utilized in polymerization reactions as copolymers. This application extends their utility beyond pharmaceuticals into materials science .
Mécanisme D'action
Target of Action
It is known that derivatives of thiazolo[3,2-a]pyrimidine, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . They can be readily modified by the introduction of new binding sites, optimizing the interaction between the ligand and biological target .
Mode of Action
The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .
Biochemical Pathways
It is known that pyrimidine-based anti-inflammatory agents function by suppressing the activity of cox-1 and cox-2 enzymes, thus reducing the generation of pge2 .
Result of Action
It is known that thiazolo[3,2-a]pyrimidines and their derivatives have demonstrated high antitumor, antibacterial, and anti-inflammatory activities .
Orientations Futures
Thiazolo[3,2-a]pyrimidines have been widely used as the core of the drug, which represents ritanserin and setoperone . Therefore, the synthesis of thiazolo[3,2-a]pyrimidine compounds have attracted wide attention of the chemical workers . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Propriétés
IUPAC Name |
N-butan-2-yl-5-oxo-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-3-11(2)19-15(21)13-9-18-17-20(16(13)22)14(10-23-17)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZYQQJVTWBKGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CN=C2N(C1=O)C(=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Butan-2-YL)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-chloro-4,6-dimethylphenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B4624145.png)
![methyl 2-({[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4624152.png)

![4-{2-[(3,4-dimethoxybenzyl)amino]ethyl}-2-ethyl-2-methyltetrahydro-2H-pyran-4-ol ethanedioate (salt)](/img/structure/B4624163.png)

![isopropyl 2-{[2-cyano-3-(1H-indol-3-yl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4624169.png)

![2-hydroxy-3a-(3-methoxyphenyl)-3a,4-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B4624174.png)

![4-[(3-methylphenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4624185.png)
![N-[1-(4-methylphenyl)propyl]benzenesulfonamide](/img/structure/B4624189.png)

![1-[(5-chloro-2-methylphenyl)amino]-4,4-dimethyl-1-penten-3-one](/img/structure/B4624219.png)